N-Benzyl-1,3-benzothiazol-2-amine
CAS No.: 21816-82-0
Cat. No.: VC2320113
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21816-82-0 |
---|---|
Molecular Formula | C14H12N2S |
Molecular Weight | 240.33 g/mol |
IUPAC Name | N-benzyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) |
Standard InChI Key | WCTMSMWBZPBBIF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |
Canonical SMILES | C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |
Introduction
Property | Value |
---|---|
CAS Number | 21816-82-0 |
Molecular Formula | C₁₄H₁₂N₂S |
Molecular Weight | 240.33 g/mol |
Physical State | Solid |
Standard Purity | ≥95.0% |
Storage Condition | Ambient |
Primary Use | Laboratory research |
Chemical Structure and Characterization
N-Benzyl-1,3-benzothiazol-2-amine features a benzothiazole core with a benzyl group attached to the nitrogen at the 2-position. The benzothiazole nucleus consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure with distinct chemical properties. This specific arrangement contributes to the compound's ability to interact with various biological targets, particularly enzymes involved in bacterial functions and potentially cancer pathways.
The structural characteristics of this compound can be compared with related benzothiazole derivatives to understand structure-activity relationships. For instance, N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine contains additional methyl groups at positions 4 and 7 of the benzothiazole ring, which may enhance its lipophilicity and alter its biological activity profile. Similarly, N-benzyl-6-methoxy-1,3-benzothiazol-2-amine contains a methoxy group at position 6, which introduces different electronic properties to the molecule .
Table 2.1: Comparison of N-Benzyl-1,3-benzothiazol-2-amine with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences | CAS Number |
---|---|---|---|---|
N-Benzyl-1,3-benzothiazol-2-amine | C₁₄H₁₂N₂S | 240.33 | Base structure | 21816-82-0 |
N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine | C₁₆H₁₆N₂S | 268.4 | Methyl groups at positions 4 and 7 | 1177308-63-2 |
N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | C₁₅H₁₄N₂OS | 270.35 | Methoxy group at position 6 | 16763-01-2 |
2-Benzyl-1,3-benzothiazol-6-amine | C₁₄H₁₂N₂S | 240.33 | Benzyl at position 2, amine at position 6 | Not provided in sources |
Synthesis and Preparation
The synthesis of N-Benzyl-1,3-benzothiazol-2-amine typically follows established procedures for N-benzylation of 2-amino-benzothiazole derivatives. While the search results don't provide a direct synthesis method for the unsubstituted compound, the synthesis of related compounds offers valuable insights that can be applied to our target molecule.
A common synthetic approach involves the reaction of 1,3-benzothiazol-2-amine (or 2-aminobenzothiazole) with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane under reflux conditions to facilitate the nucleophilic substitution process. After completion of the reaction, purification steps including recrystallization or chromatography are employed to obtain the pure compound.
For the synthesis of related compounds like N-benzyl-6-methoxy-1,3-benzothiazol-2-amine, starting materials such as 2-amino-6-methoxybenzothiazole and benzyl alcohol are used, potentially with sodium hydroxide at elevated temperatures (approximately 120°C) for several hours in a sealed reaction vessel . This approach represents a "green chemistry" method with reported yields of around 95% .
Table 3.1: Synthetic Methods for N-Benzyl-1,3-benzothiazol-2-amine and Related Compounds
Biological Activities and Pharmacological Properties
Compounds from the benzothiazole family, including N-benzyl-1,3-benzothiazol-2-amine and its derivatives, have demonstrated significant biological activities that make them of interest in pharmaceutical research. While specific data on the unsubstituted N-benzyl-1,3-benzothiazol-2-amine is limited in the provided search results, information on closely related compounds offers valuable insights into potential biological properties.
N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine, a structural analog, has been reported to target the enzyme DprE1 (Decaprenylphosphoryl-D-ribose oxidase), which plays a crucial role in the biosynthesis of arabinogalactan—a vital component of mycobacterial cell walls. By inhibiting this enzyme, the compound disrupts cell wall integrity in bacteria, suggesting potential antimicrobial applications. Additionally, this mechanism has shown promise in inhibiting growth in various human cancer cell lines, indicating potential anticancer properties.
Research on other benzothiazole derivatives, particularly N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets, has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against strains such as Fusarium monoliforme and Aspergillus niger . Structure-activity relationship studies suggest that compounds with longer carbon chains in the substituted urea moiety and those with phenyl rings show enhanced antimicrobial activity .
Table 4.1: Biological Activities of Benzothiazole Derivatives
Applications and Research Findings
N-Benzyl-1,3-benzothiazol-2-amine and related benzothiazole derivatives have diverse applications primarily in research settings, with potential for future development in pharmaceutical and medicinal chemistry domains. The current applications and research findings can be categorized into several areas based on the available search results.
In medicinal chemistry, benzothiazole compounds have shown promise as antimicrobial agents, particularly against both gram-positive and gram-negative bacteria . The specific targeting of enzymes involved in bacterial cell wall synthesis, such as DprE1, makes these compounds valuable leads for antibiotic development, especially in an era of increasing antimicrobial resistance. Structurally similar compounds have demonstrated effectiveness against fungal pathogens, suggesting broad-spectrum antimicrobial potential .
Cancer research represents another significant application area, with N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine showing inhibitory effects on cancer cell proliferation. This anticancer activity may be related to the compound's ability to interfere with specific enzymatic pathways crucial for cancer cell growth and survival.
Additionally, N-Benzyl-1,3-benzothiazol-2-amine serves as a valuable laboratory reagent for organic synthesis and as a building block for creating more complex molecules with enhanced biological properties . The compound is primarily marketed for research purposes, with applications in chemical biology, medicinal chemistry, and pharmaceutical development .
Table 5.1: Applications and Research Findings for Benzothiazole Derivatives
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